molecular formula C24H28O4 B608536 Diligustilide CAS No. 88182-33-6

Diligustilide

Cat. No. B608536
CAS RN: 88182-33-6
M. Wt: 380.48
InChI Key: UBBRXVRQZJSDAK-ZJHGLIIDSA-N
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Description

Diligustilide, also known as levistolide A, is a dimeric phthalide isolated from Ligusticum porteri (Osha). The roots of this plant have been used in traditional medicine to treat various ailments including colds, sore throats, and stomachaches . The main components of L. porteri are Z-ligustilide, Z-butyli-denephthalide, ferulic acid, rac-diligustilide, rac-tokinolide B, and rac-riligustilide .


Synthesis Analysis

New enantiomeric amides (-)-6, (+)-7, (+)-6, and (-)-7 were formed by the reaction of the natural dimeric phthalide rac-diligustilide (rac-1) with ®-(+)-α-methylbenzylamine and (S)-(-)-α-methylbenzylamine . Rac-diligustilide and rac-tokinolide B have been obtained via [π4s + π2s] cycloaddition using Z-ligustilide as diene and dienophile .


Molecular Structure Analysis

The molecular structure of Diligustilide is C₂₄H₂₈O₄ . The absolute configurations of compounds 6 and 7 were assigned by the analysis of electronic circular dichroism curves by means of the exciton chirality method .


Chemical Reactions Analysis

The chemical reactivity of rac-diligustilide has been the subject of several studies. Treatment under basic conditions of rac-diligustilide afforded products with intramolecular carbon-carbon and oxygen-carbon connectivities .

Future Directions

Future research could focus on further elucidating the mechanism of action of Diligustilide, particularly its role in the release of H2S and stabilization of S-nitrosothiols . Additionally, its potential therapeutic applications could be explored further, given its traditional use in medicine .

properties

IUPAC Name

(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBRXVRQZJSDAK-ZJHGLIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317628
Record name Levistolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levistolide A

CAS RN

88182-33-6
Record name Levistolide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88182-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levistolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levistolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVISTOLIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
270
Citations
JL Ávila, EKP Almeida-Aguirre… - Organic …, 2019 - ACS Publications
Several phthalides were semisynthesized, including a 3,8-dihydrodiligustilide with progesterone-like activity, previously isolated from Ligusticum chuanxiong, the structure of which was …
Number of citations: 4 pubs.acs.org
JA Velázquez-Moyado, A Martínez-González… - Journal of …, 2015 - Elsevier
… in the gastroprotection induced by diligustilide (10 mg/kg po), we administered Forskolin (84 µg/kg, po) (Wilson and Main, 1986) 30 min before the administration of diligustilide or 2′,5…
Number of citations: 20 www.sciencedirect.com
MY Rios, G Delgado, RA Toscano - Tetrahedron, 1998 - Elsevier
Diels Alder reaction using Z-ligustilide (3) both as diene and dienophile afforded the natural product diligustilide (1). The relay synthesis of 5 from 1 (via situ-selective lactone ring …
Number of citations: 34 www.sciencedirect.com
JA Velázquez-Moyado, JL Balderas-López… - …, 2018 - Springer
(Z,Z’)-Diligustilide (DLG) or levistolide A is a dimeric phthalide isolated from Ligusticum porteri (Osha), the roots of which are used in the traditional treatment of many diseases including …
Number of citations: 12 link.springer.com
EA Pineda-Peña, A Orona-Ortiz… - Naunyn-Schmiedeberg's …, 2020 - Springer
The co-administration of 3α-hydroxymasticadienoic acid (3α-OH MDA) and diligustilide (DLG) generates a synergist gastroprotective effect on indomethacin-induced gastric damage. …
Number of citations: 9 link.springer.com
M Kaouadji, H Reutenauer, AJ Chulia, A Marsura - Tetrahedron letters, 1983 - Elsevier
… Aprbs fractionnement de l'extrait hexanique sur colonne de silice par le benzine, ce produit naturel, que nous proposons de dkommer diligustilide A, est purifik par CLHP semi-pr¶tive …
Number of citations: 24 www.sciencedirect.com
EA Pineda‐Peña, DG Meza‐Pérez… - Drug Development …, 2019 - Wiley Online Library
The aims of the study were to evaluate the pharmacodynamic interaction between 3α‐hydroxymasticadienonic acid and diligustilide (DLG), isolated from the plants Amphiptherygium …
Number of citations: 5 onlinelibrary.wiley.com
A León, G Delgado - Journal of the Mexican Chemical Society, 2012 - scielo.org.mx
… enantiomerically pure derivatives of rac–diligustilide (1), we … the rac–diketo diacid of diligustilide (5) with enantiomerically … Fortunately, treatment of rac–diligustilide (1) in toluene under …
Number of citations: 7 www.scielo.org.mx
MY Rios, G Delgado, G Espinosa-Pérez - Tetrahedron letters, 1998 - Elsevier
Treatment of diligustilide (1) with base afforded the pentacyclic compounds 2 – 4 with novel carbon-carbon connectivities via lactone-ring opening, intramolecular condensations and …
Number of citations: 12 www.sciencedirect.com
B Quiroz-Garcı́a, S Hernández-Ortega, O Sterner… - Tetrahedron, 2004 - Elsevier
A series of intramolecular condensation products were obtained by base-catalyzed treatment of the natural bioactive dimeric phthalide diligustilide () using different reaction conditions …
Number of citations: 8 www.sciencedirect.com

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